molecular formula C12H15NO B6166961 1-phenylazepan-2-one CAS No. 19858-02-7

1-phenylazepan-2-one

Cat. No.: B6166961
CAS No.: 19858-02-7
M. Wt: 189.3
InChI Key:
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Description

It was first synthesized in the 1970s by researchers at the Institute of Organic Chemistry of the Academy of Sciences in Moscow. This compound has gained popularity as a psychoactive drug and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-phenylazepan-2-one can be synthesized through several methods. One common method involves the reaction of caprolactam with bromobenzene in the presence of a base such as cesium carbonate . The reaction is typically carried out in a solvent like 1,4-dioxane at elevated temperatures (around 100°C) for several hours . Another method involves the use of copper-containing minerals as catalysts in the Goldberg arylation of amides .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-phenylazepan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding amines.

    Substitution: It can undergo substitution reactions where the phenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

1-phenylazepan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: Researchers study its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: It has potential therapeutic applications in the treatment of anxiety and other neurological disorders.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 1-phenylazepan-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction modulates the activity of neurotransmitters and affects various neural pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar phenyl group attached to a ketone.

    Caprolactam: A precursor in the synthesis of 1-phenylazepan-2-one.

    Phenylboronic acid: Used in similar substitution reactions.

Uniqueness

This compound is unique due to its specific structure and its ability to interact with GABA receptors, making it a valuable compound in both research and therapeutic applications.

Properties

CAS No.

19858-02-7

Molecular Formula

C12H15NO

Molecular Weight

189.3

Purity

95

Origin of Product

United States

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